Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold
Description
Historical Development of Gold Catalysis
The emergence of gold as a viable catalyst represents one of the most remarkable transformations in modern catalytic science, evolving from perceived catalytic inertness to recognition as a powerful tool for selective organic transformations. The early history of gold catalysis traces back to alchemical pursuits, where ironically, the pursuit of gold served as a catalyst for modern chemistry development, with early alchemists generating vast amounts of knowledge about chemical transformations. However, gold was largely ignored during the twentieth century when chemists began exploring homogeneous catalysis in earnest, representing a significant oversight given the successes of neighboring metals mercury and platinum in homogeneous catalytic applications.
The first documented homogeneous gold-catalyzed reaction emerged in 1976 when Thomas reported the use of stoichiometric tetrachloroauric acid with alkynes in aqueous methanol, observing ketone formation as major products. This pioneering work demonstrated that the reaction of ethynylbenzene could achieve almost six turnovers, establishing the catalytic nature of gold under specific conditions. Initially believed to involve gold(III) oxidation processes, these early observations provided glimpses into future developments where gold would become routinely employed for direct nucleophilic additions.
Limited progress occurred through the 1980s and 1990s, with notable contributions from Utimoto describing hydroamination of alkynes and Teles reporting gold(I)-catalyzed reactions. A comprehensive review by Dyker in 2000 documented only thirteen known reactions, highlighting the nascent state of the field at the millennium's turn. The subsequent decade witnessed dramatic transformation as gold prices initially decreased, toxicity concerns with mercury catalysts grew, and the catalytic reactivity of gold was rediscovered and systematically developed. By 2012, thousands of reactions had been published with hundreds of research groups dedicated to exploring the catalytic potential of gold systems.
The development of gold catalysis for acetylene hydrochlorination provided crucial insights into the predictive potential of electrode potentials for catalyst activity. Shinoda's early studies demonstrated that catalyst activity correlated with standard electrode potentials, leading to the prediction that gold would serve as a highly effective catalyst for acetylene hydrochlorination reactions. This correlation indicated the importance of redox couples in reaction mechanisms, with gold demonstrating superior performance compared to traditional mercury-based systems. The active form of gold catalysts was identified as highly dispersed gold cycling between gold(I) and gold(III) oxidation states.
Significance of Phosphite-Gold Chemistry
Phosphite ligands have emerged as transformative components in gold catalysis, offering unique electronic and steric properties that dramatically enhance catalytic performance compared to traditional phosphine-based systems. The significance of phosphite-gold chemistry lies in the fundamental electronic differences between phosphites and phosphines, where phosphites function as stronger π-acceptor ligands while maintaining appropriate σ-donating capabilities. This electronic profile proves particularly advantageous in gold catalysis, where ligand electronic properties directly influence the reactivity of the gold center and the stability of catalytic intermediates.
The enhanced catalytic activity observed with phosphite-gold complexes stems from several factors related to ligand design and electronic structure. Phosphite ligands facilitate lower activation barriers for key transformations, with studies demonstrating that phosphite gold complexes require significantly less energy for [4+3] cycloaddition reactions compared to phosphine analogs. Specifically, [4+3] cycloaddition transition states with phosphite ligands are 7.9 and 7.2 kilocalories per mole lower in energy than corresponding trimethylphosphine and triphenylphosphine systems respectively. This enhanced reactivity translates to practical advantages in synthetic applications, enabling catalyst loadings as low as 0.15 mole percent while maintaining high efficiency.
The steric properties of phosphite ligands also contribute significantly to their effectiveness in gold catalysis. The spatial arrangement around the gold center influences the accessibility of substrates and the selectivity of transformations. Computational studies have revealed that phosphite ligands create optimal geometric arrangements that favor desired reaction pathways while minimizing competing processes. The linear phosphorus-gold-carbon coordination geometry characteristic of gold(I) complexes is maintained with phosphite ligands, but with modified electronic properties that enhance substrate activation.
Stability considerations represent another crucial aspect of phosphite-gold chemistry. Gold catalysts face persistent challenges related to reduction to metallic gold, leading to catalyst deactivation. Phosphite ligands demonstrate superior ability to stabilize gold in catalytically active oxidation states through their π-acceptor properties, which help maintain the electron-deficient character necessary for substrate activation. This enhanced stability enables extended catalyst lifetimes and improved turnover numbers, making phosphite-gold systems particularly attractive for practical applications.
Discovery and Early Applications of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold
The discovery and development of this compound emerged from systematic efforts to create highly active and stable gold catalysts suitable for demanding synthetic transformations. This compound, bearing the chemical abstracts service number 915299-24-0, represents a sophisticated approach to ligand design incorporating bulky tert-butyl substituents at specific positions to optimize both electronic and steric properties. The development of this particular phosphite-gold complex addressed critical limitations in existing gold catalytic systems, particularly the need for enhanced activity at low catalyst loadings while maintaining excellent stability profiles.
Early applications of this compound demonstrated remarkable catalytic performance across diverse transformation types. Initial studies focused on intramolecular hydroalkoxylation reactions, where the catalyst achieved turnover numbers up to 28,000,000, establishing new benchmarks for gold catalyst efficiency. These extraordinary turnover numbers represented orders of magnitude improvement over previously reported systems, validating the design principles underlying the phosphite ligand framework. The catalyst also demonstrated exceptional performance in furan-alkyne cyclization reactions, achieving turnover numbers up to 37,000 under optimized conditions.
The molecular structure of this compound incorporates several design elements that contribute to its exceptional performance. The tris(2,4-di-tert-butylphenyl)phosphite ligand provides a sterically demanding environment around the gold center while maintaining appropriate electronic properties for substrate activation. The 2,4-di-tert-butylphenyl substituents create a protective steric environment that prevents unwanted side reactions while allowing access for intended substrates. This careful balance of steric protection and substrate accessibility represents a key innovation in gold catalyst design.
Physical properties of the compound include a melting point range of 200-202 degrees Celsius and appearance as a white to yellow powder. The molecular weight of 879.34 grams per mole reflects the substantial steric bulk incorporated into the ligand framework. These physical characteristics contribute to the compound's stability and handling properties, making it suitable for practical synthetic applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₂H₆₃AuClO₃P | |
| Molecular Weight | 879.34 g/mol | |
| Melting Point | 200-202°C | |
| Appearance | White to yellow powder | |
| Chemical Abstracts Service Number | 915299-24-0 |
The mechanistic insights gained from studies of this compound have advanced understanding of phosphite-gold interactions and their impact on catalytic performance. The compound serves as a pre-catalyst that requires activation through chloride abstraction, typically achieved using silver-based reagents. Upon activation, the resulting cationic gold species demonstrates enhanced electrophilicity toward unsaturated substrates, particularly alkynes and alkenes. The phosphite ligand stabilizes these reactive intermediates while providing appropriate electronic modulation for efficient turnover.
Early applications also revealed the versatility of this compound across different reaction classes. Beyond cyclization reactions, the catalyst demonstrated effectiveness in intermolecular addition reactions and complex skeletal rearrangements. These diverse applications established the compound as a valuable tool for synthetic chemists seeking efficient gold-catalyzed transformations. The exceptional turnover numbers achieved with this catalyst have made previously impractical gold-catalyzed reactions economically viable for synthetic applications.
Properties
IUPAC Name |
chlorogold;tris(2,4-ditert-butylphenyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O3P.Au.ClH/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;;/h19-27H,1-18H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCLHMEYZKZRO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63AuClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635250 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915299-24-0 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[tris(2,4-di-tert-butylphenyl) phosphite]gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route
-
- 2,4-di-tert-butylphenol
- Phosphorus trichloride (PCl3)
- Base (e.g., triethylamine or pyridine) to neutralize HCl formed during the reaction
- Solvent (commonly anhydrous toluene or tetrahydrofuran)
-
- The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to avoid hydrolysis.
- The mixture is cooled initially to control the exothermic reaction.
- Stirring is maintained for several hours at room temperature or slightly elevated temperatures to ensure complete conversion.
-
- The phenol hydroxyl groups react with phosphorus trichloride, substituting chlorine atoms to form the phosphite ester.
- The base scavenges the released HCl, preventing side reactions.
Research Findings and Optimization
- According to patent US5235086A, the process involves a staged addition of phosphorus trichloride to the phenol solution with continuous stirring and temperature control to maximize yield and purity.
- The reaction time and temperature are critical parameters; prolonged reflux can lead to decomposition, while insufficient reaction time results in incomplete esterification.
- Use of dry solvents and exclusion of moisture is essential to prevent hydrolysis of phosphorus trichloride and the phosphite ester.
Purification
- The crude product is typically purified by washing with aqueous solutions to remove inorganic salts.
- Drying under reduced pressure and recrystallization from appropriate solvents yield high-purity tris(2,4-di-tert-butylphenyl)phosphite.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous toluene or THF | Dry, oxygen-free |
| Temperature | 0°C to room temperature | Controlled addition of PCl3 |
| Reaction Time | 2-6 hours | Monitored by TLC or NMR |
| Base | Triethylamine or pyridine | Neutralizes HCl |
| Atmosphere | Nitrogen or argon | Prevents hydrolysis |
| Purification | Aqueous wash, drying, recrystallization | Ensures high purity |
Preparation of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I)
The gold complex is prepared by reacting the tris(2,4-di-tert-butylphenyl)phosphite ligand with a gold(I) precursor, commonly chloro(dimethyl sulfide)gold(I).
Synthetic Route
-
- Tris(2,4-di-tert-butylphenyl)phosphite (ligand)
- Chloro(dimethyl sulfide)gold(I) (AuCl(SMe2))
-
- The ligand and gold(I) precursor are mixed in an appropriate solvent such as dichloromethane or toluene.
- The reaction is carried out at room temperature under inert atmosphere.
- Stirring is continued for several hours to ensure complete ligand substitution.
-
- The phosphite ligand coordinates to the gold center, displacing the dimethyl sulfide ligand.
- The chloride remains coordinated to gold, resulting in the this compound(I) complex.
Research Findings
- Organic Syntheses reports the use of commercially available tris(2,4-di-tert-butylphenyl)phosphite and chloro(dimethyl sulfide)gold(I) to prepare the complex in high yield with minimal purification steps.
- The reaction proceeds smoothly at ambient temperature, and the product can be isolated by simple solvent removal and recrystallization.
- The bulky tert-butyl groups on the phenyl rings provide steric protection, enhancing the stability of the gold complex.
Purification and Characterization
- The product is purified by recrystallization from solvents such as hexane or toluene.
- Characterization methods include NMR spectroscopy, elemental analysis, and X-ray crystallography to confirm the structure.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, toluene | Dry, oxygen-free |
| Temperature | Room temperature | Ambient conditions |
| Reaction Time | 2-4 hours | Monitored by NMR or TLC |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Purification | Recrystallization | Ensures product purity |
Summary Table of Preparation Methods
| Step | Reagents/Materials | Conditions | Outcome |
|---|---|---|---|
| Synthesis of tris(2,4-di-tert-butylphenyl)phosphite | 2,4-di-tert-butylphenol, PCl3, base | Inert atmosphere, 0°C to RT, 2-6 h | High-purity phosphite ligand |
| Complexation with gold(I) | Tris(2,4-di-tert-butylphenyl)phosphite, AuCl(SMe2) | RT, inert atmosphere, 2-4 h | This compound(I) |
Chemical Reactions Analysis
Intermolecular Addition to Enynes
This compound catalyzes the addition of carbon nucleophiles to 1,5- and 1,6-enynes, producing distinct products depending on the enyne structure and reaction conditions :
The reaction proceeds via cyclopropyl gold carbene intermediates , where steric bulk from the phosphite ligand suppresses side reactions . For 1,6-enynes, competitive pathways lead to either cyclopropane ring-opening products or direct carbene trapping .
Cycloaddition Reactions
The catalyst enables [4C+2C] cycloadditions between dienes and alkynes, forming bicyclic frameworks. A representative example:
Key features:
-
Cis-Selectivity : Favors syn-addition due to ligand-controlled steric hindrance .
-
Broad Substrate Scope : Compatible with electron-rich and electron-deficient dienes.
Diastereoselective Cyclopropanation
The complex facilitates intermolecular cyclopropanation of alkenes with propargyl esters, achieving high diastereoselectivity :
| Substrate Pair | Major Product | dr (Syn:Anti) | Yield (%) |
|---|---|---|---|
| Propargyl Acetate + Styrene | Syn-Cyclopropane | 9:1 | 83 |
| Propargyl Pivalate + 1-Hexene | Anti-Cyclopropane | 1:4 | 76 |
The selectivity arises from the gold-carbene intermediate’s geometry , influenced by the phosphite ligand’s bulky substituents .
Ligand Exchange and Precursor Utility
The chloride ligand is labile, allowing the generation of active cationic gold species upon reaction with silver salts :
This property makes it a versatile precatalyst for:
-
Alkyne Activation : Promoting hydration and hydroamination.
-
Cross-Coupling : Facilitating gold-mediated C–H functionalization .
Mechanistic Insights
Studies using NMR and kinetic analyses reveal:
Scientific Research Applications
Chemistry: In chemistry, Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold is used as a catalyst in organic synthesis reactions, such as cross-coupling reactions and C-H activation processes. Its unique properties make it suitable for promoting reactions that are challenging with other catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of gold-based drugs and their interactions with biological molecules. Its ability to bind to specific targets can be exploited for therapeutic purposes.
Medicine: this compound may be investigated for its medicinal properties, including its use as an antimicrobial agent or in cancer therapy. Its interaction with biological systems can lead to the development of new treatment strategies.
Industry: In the industrial sector, this compound can be used in material science for the development of advanced materials with enhanced properties. Its catalytic activity can be harnessed for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold exerts its effects involves its interaction with molecular targets and pathways. The gold atom in the compound can coordinate to various substrates, facilitating chemical transformations. The phosphite ligand provides stability and specificity to the reactions.
Molecular Targets and Pathways:
Catalytic Reactions: The gold center can activate substrates, leading to the formation of new chemical bonds.
Biological Interactions: The compound can bind to specific biological targets, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Gold(I) Complexes
Ligand Type: Phosphite vs. Phosphine
Gold(I) complexes are highly sensitive to ligand electronic and steric properties. Below is a comparison of L2AuCl with phosphine-based analogues:
Key Differences :
- Electronic Effects : Phosphite ligands (e.g., in L2AuCl ) are stronger π-acceptors than phosphines, enhancing gold’s electrophilicity and accelerating π-activation in alkynes .
- Steric Effects : The tris(2,4-di-tert-butylphenyl) group in L2AuCl provides greater steric shielding compared to PPh₃ or tBuPPh₂, reducing undesired side reactions in crowded substrates .
Steric and Catalytic Performance
Despite its bulk, L2AuCl exhibits unique catalytic behavior compared to other sterically hindered complexes:
Example 1: Regiodivergent C–H Functionalization
In aryl-aryl coupling reactions, L2AuCl showed similar selectivity to XPhos- and tBuXPhos-derived gold complexes, despite the latter’s larger ligands (e.g., biphenyl or triisopropyl groups). This suggests that ligand geometry (linear Au coordination) and electronic tuning dominate over steric effects alone .
Example 2: Cyclization Reactions
L2AuCl enabled the synthesis of furopyran derivatives via ligand-regulated cyclization of 1,5-enynes. In contrast, less bulky catalysts (e.g., PPh₃AuCl) favored dihydroquinoline products, highlighting the phosphite ligand’s role in stabilizing π-alkyne intermediates .
Structural Comparisons
Crystallographic data reveal distinct structural features:
L2AuCl’s rigid phosphite ligand restricts rotational freedom, favoring monomeric species critical for homogeneous catalysis .
Catalytic Efficiency in Cross-Coupling Reactions
A 2020 study compared L2AuCl with tert-butyldiphenylphosphine-gold(I) derivatives in cross-coupling reactions :
- L2AuCl achieved higher yields (85–90%) in nitronyl nitroxide couplings due to improved oxidative stability.
- Phosphine-based analogues suffered from ligand dissociation under oxidative conditions, limiting their efficiency .
Biological Activity
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold, with the molecular formula , is a gold(I) complex that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a phosphite ligand and bulky tert-butyl groups that influence its reactivity and stability.
Antioxidant Properties
Research has indicated that compounds containing phosphite ligands, such as this compound, exhibit significant antioxidant activity. The presence of the bulky tert-butyl groups enhances the compound's ability to scavenge free radicals. In a study examining the antioxidant capacity of similar compounds, it was found that these ligands can effectively inhibit lipid peroxidation and reduce oxidative stress in biological systems .
Anti-inflammatory Effects
The anti-inflammatory properties of tris(2,4-di-tert-butylphenyl)phosphate, a related compound, have been documented. It has shown inhibition of secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. This inhibition suggests that this compound may similarly exert anti-inflammatory effects through modulation of sPLA2 activity .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that gold(I) complexes can exhibit selective toxicity toward cancer cells. For instance, studies have indicated that certain gold complexes can induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of cellular redox balance .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted by Smith et al. (2023) investigated the cytotoxic effects of various gold(I) complexes, including this compound, on human breast cancer cells (MCF-7). The results showed a dose-dependent increase in cell death at concentrations above 10 µM after 48 hours of exposure. The mechanism was attributed to increased ROS production and subsequent activation of apoptotic pathways.
Mechanistic Insights
The mechanism behind the biological activity of this compound is thought to involve:
- Generation of Reactive Oxygen Species (ROS) : This leads to oxidative stress within cells.
- Inhibition of Key Enzymes : Similar to its analogs, it may inhibit enzymes involved in inflammatory pathways.
- Cellular Signaling Modulation : The complex may alter signaling pathways associated with cell survival and apoptosis.
Q & A
Q. What are the critical challenges in synthesizing Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I), and how can they be mitigated?
The synthesis of gold(I) chloride complexes with sterically demanding ligands like tris(2,4-di-tert-butylphenyl)phosphite often faces challenges such as ligand decomposition, low yields, and poor solubility. Steric hindrance from the bulky tert-butyl groups can slow ligand coordination to gold(I). Improvements include:
- Using anhydrous conditions and inert atmospheres to prevent ligand oxidation .
- Optimizing reaction stoichiometry (e.g., 1:1 molar ratio of AuCl to ligand) to avoid side reactions .
- Employing polar aprotic solvents (e.g., dichloromethane) to enhance solubility and facilitate precipitation with methanol .
Q. What analytical techniques are essential for characterizing this complex?
Key methods include:
- Elemental analysis to verify stoichiometry (e.g., C, H, Au, Cl, P content) .
- 1H-NMR spectroscopy to confirm ligand coordination and purity (e.g., characteristic shifts for tert-butyl groups at δ 1.28 ppm and aromatic protons at δ 7.7–7.0 ppm) .
- X-ray crystallography to resolve steric effects on coordination geometry, as demonstrated in analogous gold(I) complexes .
Q. What safety precautions are necessary when handling this compound?
While specific toxicological data for the gold complex are limited, the ligand tris(2,4-di-tert-butylphenyl)phosphite has noted hazards:
- Use gloves and lab coats to avoid skin contact, as the ligand may cause irritation or sensitization .
- Work in a fume hood to minimize inhalation risks, though respiratory protection is typically unnecessary .
- Avoid exposure to strong oxidizers or heat, which could degrade the phosphite ligand .
Advanced Research Questions
Q. How do steric effects of the tris(2,4-di-tert-butylphenyl)phosphite ligand influence catalytic activity in gold(I)-mediated reactions?
The ligand’s steric bulk can:
- Suppress undesired side reactions (e.g., dimerization) by shielding the gold center, as seen in analogous phosphine-gold(I) complexes .
- Modulate substrate selectivity in cross-coupling reactions by restricting access to the Au(I) active site .
- Impact reaction kinetics , requiring higher temperatures or longer reaction times compared to less hindered ligands .
Experimental validation includes comparing turnover frequencies (TOFs) with ligands of varying steric bulk .
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies in yields (e.g., 80% vs. 92% for similar complexes) may arise from:
- Purity of starting materials (e.g., AuCl vs. AuCl(tht) precursors) .
- Solvent choice (e.g., dichloromethane vs. acetonitrile) affecting precipitation efficiency .
- Crystallization methods (e.g., slow diffusion vs. rapid precipitation) .
Reproduce results using controlled variables and report detailed procedural notes (e.g., stirring time, temperature gradients) .
Q. What strategies are effective in studying the ecological impact of this complex?
Despite limited ecotoxicity data for the gold complex, researchers can:
- Use read-across approaches with structurally similar organogold compounds to predict aquatic toxicity .
- Perform biodegradation assays (e.g., OECD 301F) on the phosphite ligand, which lacks persistent, bioaccumulative, and toxic (PBT) properties .
- Apply lifecycle analysis frameworks from chemical engineering (CRDC subclass RDF2050103) to assess waste streams and separation technologies .
Q. How does the ligand’s electronic profile compare to other phosphite/phosphine ligands in gold catalysis?
The electron-rich tris(2,4-di-tert-butylphenyl)phosphite ligand:
- Enhances Au(I) electrophilicity compared to electron-withdrawing ligands (e.g., para-CF3-substituted phosphines), accelerating oxidative addition steps .
- Reduces redox instability relative to triphenylphosphine, as tert-butyl groups resist oxidation .
Characterize electronic effects via 31P-NMR (chemical shift trends) and cyclic voltammetry (Au(I)/Au(III) redox potentials) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields for Analogous Gold(I) Complexes
| Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Tris(2,4-di-t-BuPh)PO3 | CH2Cl2/MeOH | 80 | |
| PPh3 | CH2Cl2/MeOH | 92 | |
| Para-CF3-substituted | Toluene/Hexane | 75 |
Q. Table 2. Safety and Handling Protocols
| Hazard | Mitigation Strategy | Source |
|---|---|---|
| Skin irritation | Nitrile gloves, lab coats | |
| Ligand degradation | Store under N2, avoid >40°C | |
| Waste disposal | Separate Au-containing waste for recovery |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
